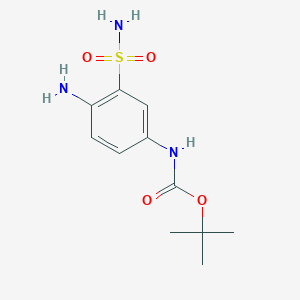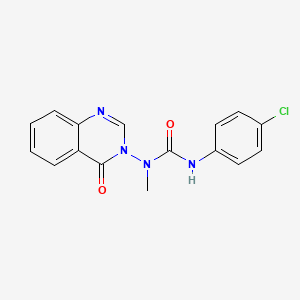
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide
Descripción general
Descripción
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide: is a chemical compound that features a pyridine ring attached to a methylene group, which is further connected to a 4-chlorobenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the condensation of 3-pyridinecarboxaldehyde with 4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide.
Substitution: N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide or N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide.
Aplicaciones Científicas De Investigación
Chemistry: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide
Uniqueness: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is unique due to the presence of the chlorine atom on the benzene ring, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H9ClN2O2S |
|---|---|
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H |
Clave InChI |
POBQREGGXMKCQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8638010.png)











